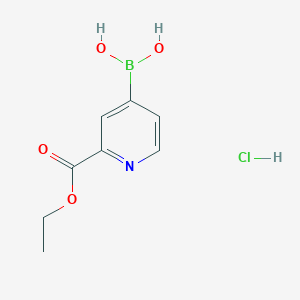
9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride is an organic compound with the molecular formula C15H7ClO3 It is a derivative of anthraquinone, characterized by the presence of a carbonyl chloride group at the 1-position of the anthracene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride typically involves the reaction of anthraquinone with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as pyridine to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, where it can be reduced to anthracene derivatives or oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction, while oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Anthracene Derivatives: Formed through reduction reactions.
Higher Oxidation State Compounds: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride involves its reactivity towards nucleophiles and its redox properties. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic species. Additionally, the anthraquinone core can participate in electron transfer processes, making it useful in redox reactions and as a component in electronic materials.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride
- 9,10-Dihydroanthracene
- Anthraquinone
Comparison
- 9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group at the 1-position, which imparts distinct reactivity compared to its isomers and other anthracene derivatives.
- 9,10-Dihydroanthracene lacks the carbonyl chloride group, making it less reactive in substitution reactions but still useful as a hydrogen donor in redox processes.
- Anthraquinone serves as the parent compound and is widely used in various industrial applications, but it does not possess the specific reactivity of the carbonyl chloride derivative.
Propiedades
Fórmula molecular |
C15H7ClO3 |
|---|---|
Peso molecular |
270.66 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-1-carbonyl chloride |
InChI |
InChI=1S/C15H7ClO3/c16-15(19)11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17/h1-7H |
Clave InChI |
LLSVGXGSYBLMNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)










![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)

![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)
